6-Cyano-1,2-benzisoxazole
Description
Overview of 1,2-Benzisoxazole (B1199462) Heterocycles in Contemporary Organic Chemistry
The 1,2-benzisoxazole scaffold, a bicyclic aromatic structure featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring, represents a privileged pharmacophore in medicinal chemistry. nih.govresearchgate.net This structural motif is a cornerstone in the development of a wide array of therapeutic agents, owing to the diverse pharmacological activities its derivatives exhibit. nih.gove-journals.in Compounds incorporating the 1,2-benzisoxazole nucleus are noted for their significant biological potential, including analgesic, anticonvulsant, antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties. e-journals.inisca.meresearchgate.net
The versatility of the 1,2-benzisoxazole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This has led to its incorporation into several clinically successful drugs. Notable examples include Zonisamide, an anti-seizure medication, and Risperidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. nih.gove-journals.inchim.it The established success of these drugs underscores the importance of the 1,2-benzisoxazole heterocycle as a building block in modern drug discovery and has spurred ongoing research into new derivatives with novel therapeutic applications. nih.govresearchgate.net Beyond pharmaceuticals, these heterocycles are also explored for applications in agricultural chemistry and materials science. chim.it
Significance of Cyano Substitution in Heterocyclic Scaffold Design
The incorporation of a cyano (-C≡N) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and materials science. The cyano group is a compact, highly polar, and strongly electron-withdrawing substituent that profoundly influences a molecule's physicochemical properties. wisdomlib.org Its presence can enhance metabolic stability, improve pharmacokinetic profiles, and modulate the binding affinity of a ligand to its biological target. rsc.org
In drug design, the nitrile functionality is recognized for its ability to act as a bioisosteric replacement for other groups, such as carbonyls or halogens, and can participate in key hydrogen bonding interactions. researchgate.net More than 60 FDA-approved small-molecule drugs contain a cyano group, a testament to its utility in creating effective therapeutic agents. rsc.org Furthermore, the cyano group's electrophilic nature allows it to function as a "warhead" in covalent inhibitors, forming stable bonds with target proteins, a strategy that has gained prominence in recent years. rsc.org Compounds with cyano groups are also crucial precursors for synthesizing a variety of other functional groups and more complex heterocyclic systems. wisdomlib.orgresearchgate.net
Scope and Research Focus on 6-Cyano-1,2-Benzisoxazole
This article provides a focused examination of the chemical compound This compound . This specific isomer is characterized by the placement of the cyano substituent at the 6-position of the benzisoxazole ring system. The research interest in this molecule stems from the combined properties of the pharmacologically significant 1,2-benzisoxazole core and the functionally versatile cyano group.
The focus of this review is to consolidate the available scientific information pertaining strictly to this compound. It will cover its synthesis, chemical reactivity, physicochemical properties, and spectroscopic characterization. Additionally, the article will explore its current and potential applications as a key chemical intermediate in the fields of medicinal chemistry and materials science research. By concentrating solely on this compound, this article aims to provide a detailed and authoritative resource for researchers engaged in organic synthesis, drug discovery, and materials development.
Structure
3D Structure
Properties
Molecular Formula |
C8H4N2O |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
1,2-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H |
InChI Key |
GXUMCFYHQBGBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)ON=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 6 Cyano 1,2 Benzisoxazole and Its Derivatives
Strategies for Benzisoxazole Ring Construction Applicable to Cyano Derivatives
Classic and modern synthetic approaches provide access to the 1,2-benzisoxazole (B1199462) core. chim.it These methods include the formation of the five-membered ring via C-O or N-O bond closures, benzene (B151609) ring annulation, cycloaddition reactions, and construction of the C=N double bond. chim.it
The most traditional and widely employed methods for synthesizing the 1,2-benzisoxazole core are based on the construction of the five-membered isoxazole (B147169) ring. chim.it These pathways typically begin with appropriately substituted aromatic precursors. chim.it
A primary strategy for forming the benzisoxazole ring is through the intramolecular cyclization of o-substituted aryl oximes, which establishes the C-O bond. chim.it This reaction is typically performed under basic conditions. chim.it The success and efficiency of the cyclization are influenced by several factors. The nature of the leaving group at the ortho position is critical, with fluoro derivatives demonstrating the highest reactivity compared to other halogens like chloro and bromo. chim.it Furthermore, the stereochemistry of the starting oxime is crucial; literature indicates that only the (Z)-isomer successfully cyclizes to form the benzisoxazole ring, while the (E)-isomer tends to yield side products. chim.it
A particularly relevant application of this method for cyano derivatives is a one-pot procedure for synthesizing 3-amino-1,2-benzisoxazoles. thieme-connect.de This process starts with a 2-halo- or 2-nitrobenzonitrile (B147312) and treats it with N-hydroxyacetamide in the presence of potassium tert-butoxide. thieme-connect.de The reaction proceeds via displacement of the ortho-substituent, followed by a base-catalyzed intramolecular cyclization involving the nitrile group, which is accompanied by deacetylation to yield the final product. thieme-connect.dee-journals.in
Table 1: Examples of C-O Bond Formation for Benzisoxazole Synthesis
| Starting Material | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Halobenzonitrile | N-Hydroxyacetamide, KOtBu | 3-Amino-1,2-benzisoxazole | Not specified | thieme-connect.de |
| (Z)-o-Bromoacetophenone oxime | Copper catalyst, RT | 3-Methyl-1,2-benzisoxazole | 27% (from E/Z mixture) | nih.gov |
| 2-Fluoro-5-nitrobenzaldehyde oxime | K₂CO₃, DMF, 95 °C | 6-Nitro-1,2-benzisoxazole | Good yield | chim.it |
| N,2-Dihydroxybenzamide | 1,1'-Carbonyldiimidazole (CDI), THF, reflux | 1,2-Benzisoxazol-3-ol | 94% | nih.gov |
An alternative and equally important five-membered ring formation strategy involves the creation of the N-O bond. chim.it This is typically achieved through the cyclization of o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.it These methods rely on an intramolecular nucleophilic substitution at the nitrogen atom by the phenolic hydroxyl group. chim.it
For o-hydroxyaryl oximes, the cyclization is effectively a dehydration reaction. chim.it The oxime's hydroxyl group must first be converted into a good leaving group to facilitate the ring closure. chim.itmdpi.com Reagents such as triphenylphosphine (B44618) (PPh₃) in combination with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can achieve this transformation efficiently at room temperature. mdpi.comresearchgate.net Intramolecular Mitsunobu reactions using reagents like diethyl azodicarboxylate (DEAD) and PPh₃ are also effective. mdpi.comclockss.org A significant challenge in these reactions is the potential for a competitive Beckmann rearrangement, which leads to the formation of isomeric benzoxazoles as byproducts. chim.itmdpi.com
A divergent synthesis has been developed from readily accessible ortho-hydroxyaryl N-H ketimines, which proceeds through a common N-Cl imine intermediate. organic-chemistry.orgorganic-chemistry.org Under anhydrous conditions, N-O bond formation occurs to yield 3-substituted benzisoxazoles. organic-chemistry.orgorganic-chemistry.org However, in the presence of reagents like NaOCl, a Beckmann-type rearrangement is favored, leading to 2-substituted benzoxazoles. organic-chemistry.orgorganic-chemistry.org
Table 2: Examples of N-O Bond Formation for Benzisoxazole Synthesis
| Starting Material | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| o-Hydroxyaryl aldoximes/ketoximes | PPh₃/DDQ, RT | 1,2-Benzisoxazoles | Excellent | researchgate.net |
| o-Hydroxy oximes | DEAD, PPh₃, THF | 1,2-Benzisoxazoles | Not specified | clockss.org |
| o-Hydroxyaryl N-H ketimines | 1. t-BuOCl, 2. Base (anhydrous) | 3-Substituted 1,2-benzisoxazoles | Not specified | organic-chemistry.orgorganic-chemistry.org |
| 3-(2-Hydroxyphenyl)-isoxazole derivative | LDA, allyl dibromides | Benzisoxazole with C3 side chain | Not specified | chim.it |
While less common than five-membered ring closures, the construction of the benzene fragment onto an existing isoxazole core provides a viable route to benzisoxazoles. chim.it This approach involves annulation reactions using various substituted isoxazole derivatives. chim.it
One prominent example is the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with symmetrical alkynes. chim.it The proposed mechanism involves the insertion of the alkyne and a C–H activation of the isoxazole ring, leading to a seven-membered palladacycle intermediate. chim.it Subsequent reductive elimination affords the target naphtho[2,1-d]isoxazoles. chim.it This strategy is particularly useful for synthesizing polycyclic systems where the benzisoxazole is fused to other aromatic rings. chim.itthieme-connect.de
Modern synthetic chemistry has introduced powerful cycloaddition reactions for constructing the benzisoxazole skeleton. chim.it Among these, the [3+2]-cycloaddition of arynes with nitrile oxides is a particularly direct and efficient method. nih.govorganic-chemistry.org
In this approach, both the aryne (benzyne) and the nitrile oxide are highly reactive intermediates that are generated in situ. nih.govorganic-chemistry.org The aryne is typically formed from an o-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govrsc.org The same fluoride source can also act as a base to generate the nitrile oxide from a corresponding chlorooxime. nih.gov This reaction is notable for its mild conditions and tolerance of a wide variety of functional groups on both the aryne and nitrile oxide components, allowing for the synthesis of a diverse library of functionalized benzisoxazoles. nih.govorganic-chemistry.org Yields can be high, reaching up to 90% under optimized conditions. organic-chemistry.org
Table 3: [3+2] Cycloaddition for Benzisoxazole Synthesis
| Aryne Precursor | Nitrile Oxide Precursor | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| o-(Trimethylsilyl)phenyl triflate | 4-Chlorobenzaldehyde oxime | CsF, MeCN, 65 °C | 3-(4-Chlorophenyl)-1,2-benzisoxazole | 90% | nih.govorganic-chemistry.org |
| o-(Trimethylsilyl)phenyl triflate | Various Chlorooximes | TBAF, THF | Substituted 1,2-benzisoxazoles | Good to Excellent | rsc.org |
| 3,4-Dimethoxy-substituted triflate | 4-Chlorobenzaldehyde oxime | CsF, MeCN, 65 °C | 5,6-Dimethoxy-3-(4-chlorophenyl)-1,2-benzisoxazole | 65% | nih.gov |
The final key bond required to form the isoxazole ring is the C=N double bond. Several methods achieve this transformation. A facile method involves the acidic treatment of O-aryl oximes. chim.it Another innovative approach is a palladium-catalyzed intermolecular [4+1] annulation reaction. rsc.orgrsc.org This method utilizes N-phenoxyacetamides and aldehydes as starting materials. rsc.org Through the activation of C-H bonds ortho to the phenol-derived O-N bond, the reaction enables the simultaneous construction of both a C-C bond and the C=N bond of the benzisoxazole ring, all while keeping the O-N bond intact. rsc.org This strategy has been successfully applied to synthesize key intermediates for pharmaceuticals. rsc.org
Oxidative Approaches from Partially Hydrogenated Precursors
The synthesis of the 1,2-benzisoxazole core can be achieved through the oxidation of partially hydrogenated precursors. chim.it This approach involves the aromatization of a pre-existing cyclohexane-fused isoxazole system to form the final benzisoxazole ring. chim.it Some synthetic strategies allow for the creation of the benzisoxazole core from cyclic 1,3-dicarbonyl compounds which, upon reaction with hydroxylamine, can form cyclohexane-fused isoxazoles. chim.it These intermediates are then subjected to an oxidation step to yield the aromatic benzisoxazole structure. chim.it For instance, the transformation of a cyclohexane-fused isoxazole to a benzisoxazole has been demonstrated as a viable synthetic route. chim.it
Methodologies for the Incorporation of the Cyano Moiety
The introduction of the cyano group is a critical step in the synthesis of 6-Cyano-1,2-benzisoxazole. This can be accomplished either by adding the cyano group to a pre-formed benzisoxazole ring or by using a precursor that already contains the nitrile function.
Direct cyanation involves the introduction of a cyano group onto an existing molecular framework. Electrophilic cyanating agents, such as 1-cyano-1,2-benziodoxol-3(1H)-one (CBX), are versatile reagents used for this purpose in a variety of organic syntheses. chemrxiv.org These reagents can facilitate the cyanation of pro-nucleophiles, representing a key strategy for forming carbon-cyano bonds. scielo.br While direct C-H cyanation of an unsubstituted 1,2-benzisoxazole at the 6-position presents regioselectivity challenges, this approach can be effective on activated substrates or through directed metalation strategies. Another approach involves the direct cyanation of alcohols using sources like trimethylsilyl (B98337) cyanide (TMSCN), which can be catalyzed by Brønsted acids under mild, open-flask conditions. researchgate.net This could be applied to a precursor such as 6-hydroxy-1,2-benzisoxazole.
Rearrangement reactions can also lead to the formation of cyanated heterocycles. For example, the Tiemann rearrangement, which involves an O-sulfonylation of amidoximes, leads to N-O bond cleavage and aryl migration to produce cyanamides. nih.gov A subsequent intramolecular nucleophilic attack by a strategically placed ortho-hydroxyl group can then form a 2-aminobenzoxazole, a related heterocyclic system. nih.gov While not a direct route to this compound, such rearrangement pathways highlight the possibility of forming C-N triple bonds from precursor functional groups during the synthetic sequence. Photochemical rearrangements of 1,2-benzisoxazoles are also known, which can cause cleavage of the N-O bond and isomerization to products like 2-cyanophenol. researchgate.netuc.pt
A common and reliable method for introducing a cyano group onto an aromatic ring is through the transformation of other functional groups, most notably a nitro group. This multi-step process typically begins with a 6-nitro-1,2-benzisoxazole precursor. The synthesis of nitro-substituted benzisoxazoles is well-established, for example, through the cyclization of nitroaryl-substituted oximes. chim.it Once the 6-nitro derivative is obtained, it can be converted to the target cyano compound via a standard sequence:
Reduction: The nitro group is reduced to a primary amine (6-amino-1,2-benzisoxazole).
Diazotization: The resulting amino group is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt.
Cyanation: The diazonium salt is then subjected to a Sandmeyer reaction, using a copper(I) cyanide salt to displace the diazonium group and install the cyano moiety, yielding this compound.
Furthermore, studies have shown that nitro groups on the benzisoxazole ring can be selectively substituted with various nucleophiles, indicating the reactivity of these positions for functional group interconversion. chim.it
Perhaps the most direct strategy for synthesizing this compound involves building the heterocyclic ring from a starting material that already possesses a cyano group at the desired position. A prominent example is the cyclization of substituted 2-hydroxybenzonitriles. organic-chemistry.org An efficient phosphine-mediated reaction allows for the synthesis of 3-substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. organic-chemistry.org By starting with 5-cyano-2-hydroxybenzonitrile, this method could directly lead to the formation of a this compound derivative.
Another powerful one-pot procedure involves the reaction of a 2-halobenzonitrile or 2-nitrobenzonitrile with N-hydroxyacetamide in the presence of a base like potassium tert-butoxide. thieme-connect.de This method proceeds through the displacement of the substituent at the 2-position, followed by an intramolecular cyclization involving the nitrile group to form a 3-amino-1,2-benzisoxazole. thieme-connect.dee-journals.in Using a 4-substituted-2-halobenzonitrile (e.g., 2-fluoro-4-cyanobenzonitrile) would directly incorporate the cyano group at the 6-position of the resulting benzisoxazole ring.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Fluoro-4-methoxybenzonitrile | N-Hydroxyacetamide, t-BuOK, DMF | 3-Amino-6-methoxy-1,2-benzisoxazole | 56 | thieme-connect.de |
| 2-Fluorobenzonitrile | Kaiser oxime resin, Base; then TFA/HCl | 3-Amino-1,2-benzisoxazole | - | chim.it |
| 2-Hydroxybenzonitriles | Bromides, PPh3 | 3-Substituted-1,2-benzisoxazoles | Good | organic-chemistry.org |
This table presents examples of benzisoxazole synthesis using cyano-containing precursors. The yields and specific products are as reported in the cited literature for analogous compounds.
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The formation of the 1,2-benzisoxazole ring can be effectively promoted by various catalysts. Copper- and palladium-catalyzed reactions are particularly noteworthy for the cyclization of O-aryl oximes to form the benzisoxazole core. chim.it For instance, the intramolecular cyclization of (Z)-oximes can be achieved using a copper(I) catalyst. chim.it
These catalytic methods are highly compatible with precursors that already contain the cyano group. A synthesis strategy could involve the preparation of a substituted o-halobenzonitrile bearing a cyano group at the para-position to the halogen. This precursor could then undergo a palladium-catalyzed reaction, such as an aminocarbonylation with an aminophenol followed by acid-mediated ring closure, to construct the desired this compound framework. organic-chemistry.org The use of catalysts can lead to milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional stoichiometric methods.
| Catalyst System | Precursor Type | Reaction Type | Reference |
| CuI / DMEDA | (Z)-o-bromoaryl oximes | Intramolecular C-O bond formation | chim.it |
| Pd(OAc)2 / Xantphos | o-Iodoaryl oxime ethers | Intramolecular C-O bond formation | chim.it |
| BF3·Et2O | 2-Aminophenol / N-cyano-N-phenyl-p-toluene sulfonamide | Cyclization | rsc.org |
This table summarizes catalytic systems used for the synthesis of the benzisoxazole or related benzoxazole (B165842) ring systems, which could be applied to cyano-substituted precursors.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact.
Solvent-free and microwave-assisted synthetic methods offer significant advantages in terms of reduced reaction times, energy efficiency, and waste minimization. orientjchem.org Microwave irradiation has been shown to be a highly efficient method for the synthesis of 1,2-benzisoxazole derivatives from 2-hydroxyalkyl/aryl ketoximes. acgpubs.orgacgpubs.orgresearchgate.net These reactions can be completed in as little as 30-60 seconds with excellent yields (85-96%). acgpubs.orgacgpubs.orgresearchgate.net The use of microwave-assisted synthesis is considered an environmentally friendly and efficient alternative to conventional heating methods. orientjchem.org
Solvent-free conditions have also been employed in the synthesis of benzoxazole derivatives, a related class of compounds, using a magnetic nanomaterial-supported Lewis acidic ionic liquid as a catalyst. rsc.org
The development of sustainable catalytic systems is a cornerstone of green chemistry. This includes the use of recyclable catalysts and environmentally benign reaction media like ionic liquids.
Ionic liquids, particularly basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), have been used as catalysts for the microwave-assisted synthesis of 1,2-benzisoxazoles. acgpubs.orgacgpubs.orgresearchgate.net A key advantage of this system is that the ionic liquid can be recovered and reused for several cycles without a significant loss of activity. acgpubs.orgacgpubs.orgresearchgate.net This methodology avoids the use of strong bases and hazardous solvents. acgpubs.org The use of recyclable ionic liquids as green catalysts has also been demonstrated in the synthesis of 2-aminobenzoxazoles. mdpi.com
Recyclable catalysts, such as heterogeneous catalysts and organocatalysts that can be easily separated from the reaction mixture, are also being developed. nih.gov For instance, a lipophilic cinchona squaramide organocatalyst has been shown to be recyclable by simple solvent precipitation and can be reused in multiple reaction cycles without loss of activity or selectivity. nih.gov
Atom Economy and Reaction Efficiency Considerations
The efficiency of a chemical synthesis is a multifaceted concept that extends beyond simple percentage yield. Modern process chemistry utilizes a range of metrics to provide a more holistic assessment of a reaction's "greenness." semanticscholar.org These metrics are vital in the industrial synthesis of complex molecules like this compound and its derivatives, where minimizing waste and maximizing resource utilization are critical goals. thieme-connect.de
Key metrics for evaluating reaction efficiency include:
Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of all starting materials into the desired product. It is a theoretical calculation that highlights how many atoms from the reactants are incorporated into the final molecule. An ideal, 100% atom-economical reaction would have no byproducts.
Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by relating the mass of the final product to the total mass of reactants used. researchgate.net It directly accounts for both the chemical yield and the stoichiometry of the reaction.
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced per unit of product (E-Factor = total waste kg / product kg). semanticscholar.org Lower E-Factors signify less waste and a greener process.
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass input (including reactants, solvents, catalysts, and workup materials) relative to the mass of the final active pharmaceutical ingredient (API). semanticscholar.org The ideal PMI is 1, signifying no waste.
The synthesis of this compound typically involves two key stages: the formation of the core 1,2-benzisoxazole ring system, often starting from a halogenated precursor, followed by the introduction of the cyano group.
Efficiency of the 1,2-Benzisoxazole Core Synthesis
A common route to the benzisoxazole scaffold involves the cyclization of an ortho-substituted aryl oxime. For instance, the synthesis of 6-chloro-3-(pyrrolidin-2-yl)benzo[d]isoxazole, a related derivative, proceeds from 1-(2,4-dichlorobenzoyl)pyrrolidine-2-carbonitrile. tandfonline.com While specific data for the 6-cyano variant is scarce, analyzing the efficiency of analogous reactions for halogenated precursors provides valuable insight.
| Metric | Formula | Significance for Synthesis |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | Measures intrinsic efficiency of atom incorporation. |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | Considers yield and stoichiometry. researchgate.net |
| E-Factor | (Total Mass of Waste / Mass of Product) | Quantifies waste generation. semanticscholar.org |
| Process Mass Intensity (PMI) | (Total Mass Input / Mass of Product) | Holistic metric including solvents and workup. semanticscholar.org |
Efficiency of the Cyanation Step
The introduction of the cyano group at the 6-position is a pivotal step. This is typically achieved via cyanation of a 6-halo-1,2-benzisoxazole precursor, such as 6-bromo- or 6-chloro-1,2-benzisoxazole. Palladium-catalyzed cyanation reactions are common methods for this transformation.
| Reactant 1 (Example) | Reactant 2 (Example) | Product | Byproducts (Example) | Theoretical Atom Economy |
| 6-Bromo-1,2-benzisoxazole | Sodium Cyanide | This compound | Sodium Bromide | 71.3% |
| (C₇H₄BrNO, MW: 198.02) | (NaCN, MW: 49.01) | (C₈H₄N₂O, MW: 144.13) | (NaBr, MW: 102.89) |
Note: The calculation assumes a simple substitution reaction for illustrative purposes. Actual reaction mechanisms and reagent use can alter this value.
Improving the efficiency of these synthetic steps involves exploring catalytic cycles, using greener solvents, minimizing derivatization steps, and designing processes where byproducts are benign and easily removed. thieme-connect.dersc.org
Iii. Reaction Mechanisms and Reactivity of 6 Cyano 1,2 Benzisoxazole
Ring-Opening and Ring-Cleavage Pathways
The 1,2-benzisoxazole (B1199462) core is susceptible to cleavage under various conditions, including the presence of bases, light, or reducing agents. These reactions are fundamental to both its degradation and its utility as a synthetic intermediate.
One of the most well-documented reactions of benzisoxazoles is the base-promoted ring-opening, famously known as the Kemp elimination. nih.govbakerlab.org This reaction involves the abstraction of a proton from the carbon atom at position 3 by a base, leading to the cleavage of the N-O bond and the formation of a cyanophenolate anion. nih.govwhiterose.ac.uknih.gov In the case of 6-cyano-1,2-benzisoxazole, the product of this elimination is 2-hydroxy-5-cyanobenzonitrile.
The Kemp elimination is a concerted process where the proton abstraction from the carbon is concurrent with the cleavage of the nitrogen-oxygen bond. bakerlab.org The reaction is significantly accelerated in polar aprotic solvents. bakerlab.org The rate of the Kemp elimination can be dramatically increased in the presence of catalytic systems such as cationic micelles, which can provide a more hydrophobic environment for the reaction. nih.gov In fact, certain synthetic catalytic systems have been shown to accelerate the reaction by several orders of magnitude. nih.govwhiterose.ac.uknih.gov The general mechanism for the base-promoted ring-opening is depicted below:
General Scheme of Base-Promoted Ring-Opening of a Benzisoxazole
In this reaction, a base abstracts a proton, initiating the ring-opening cascade to form the corresponding cyanophenol.
It is important to note that while the Kemp elimination is a prominent example, other base-promoted ring-opening reactions of benzisoxazoles can occur, depending on the substituents and reaction conditions. researchgate.net
1,2-benzisoxazoles can undergo ring-opening upon exposure to ultraviolet light. thieme-connect.de The photolysis of 1,2-benzisoxazoles can lead to the formation of various reactive intermediates. For instance, the photochemistry of 3-chloro-1,2-benzisoxazole (B94866) in a matrix at low temperatures results in the generation of a 2-cyanophenoxyl radical, among other species. researchgate.net This suggests that photochemical excitation can induce cleavage of the N-O bond, leading to radical intermediates.
In some instances, the photochemical reaction can lead to ring expansion. For example, certain 1,2-benzisothiazole (B1215175) 1,1-dioxides, which are structurally related to benzisoxazoles, have been observed to undergo photoconversion to 1,3-benzothiazine 1,1-dioxides. researchgate.net While this is not a direct example involving this compound, it highlights a potential photochemical pathway for related heterocyclic systems. The specific photochemical behavior of this compound would likely be influenced by the cyano substituent, potentially leading to a unique set of photoproducts.
The N-O bond in the 1,2-benzisoxazole ring is susceptible to reductive cleavage. thieme-connect.de This process is generally more facile than in the isomeric 2,1-benzisoxazole system. thieme-connect.de The greater electronegativity of the oxygen atom adjacent to the nitrogen in the 1,2-benzisoxazole ring contributes to the ease of this reductive cleavage. researchgate.net
Various reducing agents can effect this transformation. For example, catalytic hydrogenation using a metal catalyst can cleave the N-O bond, initially forming a 2-hydroxyphenylketimine, which can then be hydrolyzed to the corresponding 2-hydroxyaryl ketone. thieme-connect.de Other reducing systems, such as molybdenum hexacarbonyl (Mo(CO)6) in the presence of water, have been shown to cause reductive cleavage of the N-O bond in isoxazoles to yield β-aminoenones. rsc.org
The reductive cleavage of the N-O bond is a key metabolic pathway for some pharmaceutical agents containing the 1,2-benzisoxazole moiety. researchgate.net For instance, the biotransformation of the anticonvulsant zonisamide, which contains a 1,2-benzisoxazole ring, involves a two-electron reductive cleavage of the N-O bond to an imine intermediate that is subsequently hydrolyzed. researchgate.net
Substituent Effects on Chemical Reactivity of 1,2-Benzisoxazole Core
The presence of substituents on the benzene (B151609) ring of the 1,2-benzisoxazole core significantly modulates its reactivity. The position and electronic nature of these substituents can influence the rates and regioselectivity of various reactions.
The cyano group (-CN) at the 6-position of the 1,2-benzisoxazole ring is a powerful electron-withdrawing group. This property has a profound impact on the reactivity of the molecule. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org Therefore, this compound would be expected to be deactivated towards electrophilic aromatic substitution reactions compared to unsubstituted 1,2-benzisoxazole. libretexts.org
Conversely, the electron-withdrawing nature of the cyano group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the cyano group. While the vicarious nucleophilic substitution of hydrogen in nitroarenes is a well-established reaction, similar principles can apply to other electron-deficient aromatic systems. acs.orgresearchgate.net
The directing effect of substituents on an aromatic ring determines the position of incoming groups in substitution reactions. libretexts.org For electrophilic aromatic substitution, the existing substituents on the benzene ring direct the new substituent to a specific position. In the case of this compound, the directing effects of both the fused isoxazole (B147169) ring and the cyano group must be considered.
The cyano group is a meta-director for electrophilic aromatic substitution. libretexts.org The isoxazole ring itself also influences the regioselectivity. In general, electrophilic substitution on heterocyclic compounds can be complex, with the outcome depending on the specific heterocycle and reaction conditions. youtube.com
For nucleophilic aromatic substitution, electron-withdrawing groups like the cyano group direct incoming nucleophiles to the ortho and para positions. Therefore, in this compound, nucleophilic attack would be favored at the positions ortho and para to the cyano group.
Heterocyclic Rearrangements Involving the 1,2-Benzisoxazole Scaffold
The 1,2-benzisoxazole ring system can undergo several rearrangement reactions, leading to either isomeric structures or entirely different heterocyclic systems. These transformations are often induced by thermal or acidic conditions.
While specific studies on the intramolecular rearrangement of this compound are not extensively detailed in the provided results, general principles of 1,2-benzisoxazole rearrangements can be inferred. For instance, 1,2-benzisoxazoles can isomerize under certain conditions. An example is the rearrangement of 3-acyloxy derivatives of 1,2-benzisoxazole, which at elevated temperatures (125–150°C) rearrange to N-acyl-1,2-benzisoxazol-3(2H)-ones and at even higher temperatures (225°C) can form the isomeric N-acyl-1,3-benzoxazolin-2(3H)-ones. thieme-connect.de Another notable rearrangement is the Bamberger rearrangement, which converts N-phenylhydroxylamine derivatives to 4-aminophenols in the presence of a strong aqueous acid. wiley-vch.de Additionally, the Fries rearrangement of 6-acyloxy-3-alkyl-1,2-benzisoxazoles provides a route to 7-acyl-1,2-benzisoxazol-6-ols, which are precursors for fused 1,2-benzisoxazole ring systems. thieme-connect.de A novel base-catalyzed intramolecular rearrangement of β-ketosultone oximes has been developed to produce 1,2-benzisoxazole-3-methanesulfonate derivatives, which are key intermediates in the synthesis of the anticonvulsant drug Zonisamide. researchgate.net
A summary of notable intramolecular rearrangements of the 1,2-benzisoxazole scaffold is presented below.
| Rearrangement Type | Substrate | Conditions | Product |
| Thermal Rearrangement | 3-Acyloxy-1,2-benzisoxazoles | 125–150°C | N-Acyl-1,2-benzisoxazol-3(2H)-ones |
| Thermal Rearrangement | 3-Acyloxy-1,2-benzisoxazoles | 225°C | N-Acyl-1,3-benzoxazolin-2(3H)-ones |
| Fries Rearrangement | 6-Acyloxy-3-alkyl-1,2-benzisoxazoles | Lewis or Brønsted acids | 7-Acyl-1,2-benzisoxazol-6-ols |
| Base-catalyzed Rearrangement | β-Ketosultone oximes | Base | 1,2-Benzisoxazole-3-methanesulfonates |
The 1,2-benzisoxazole ring can be a precursor for the synthesis of other heterocyclic systems. For example, 4,6-dinitro-1,2-benzisoxazoles can serve as starting materials for more complex systems like 4-nitro-6,7-furoxanobenzo[d]isoxazoles. chim.it Furthermore, the reaction of 1,2-benzisoxazoles with azaoxyallyl cations can lead to the formation of oxazoline (B21484) derivatives through a [3+2] cycloaddition reaction. figshare.comrsc.org This transformation provides an efficient pathway to synthesize oxazolines under mild conditions. rsc.org
Reactivity Towards Diverse Reagents and Reaction Types
The 1,2-benzisoxazole nucleus, including the 6-cyano substituted variant, is susceptible to attack by both nucleophiles and electrophiles, and can also participate in cycloaddition reactions.
The 1,2-benzisoxazole ring is generally susceptible to nucleophilic attack, particularly at the C3 position. For instance, 3-chloro-1,2-benzisoxazole can undergo microwave-promoted nucleophilic aromatic substitution with various amines to yield 3-amino-1,2-benzisoxazole derivatives in good to high yields. researchgate.net
In the case of 3-cyano-4,6-dinitrobenzo[d]isoxazole, the nitro group at the 4-position is susceptible to regiospecific nucleophilic substitution by various O-, N-, and S-nucleophiles. researchgate.net With an excess of the nucleophilic reagent, the nitro group at the 6-position can also be replaced. researchgate.net This indicates that the presence of the electron-withdrawing cyano and nitro groups activates the benzene ring towards nucleophilic attack.
The reactivity towards nucleophiles is summarized in the following table.
| Substrate | Nucleophile | Position of Attack | Product |
| 3-Chloro-1,2-benzisoxazole | Amines | C3 | 3-Amino-1,2-benzisoxazole derivatives |
| 3-Cyano-4,6-dinitrobenzo[d]isoxazole | O-, N-, S-nucleophiles | C4 (initially), C6 (with excess) | 4-Substituted-6-nitro-3-cyanobenzo[d]isoxazole, 4,6-Disubstituted-3-cyanobenzo[d]isoxazole |
While theoretical calculations predict that the C7 and C5 positions of the 1,2-benzisoxazole ring are the most susceptible to electrophilic attack, experimental evidence shows that electrophilic substitution typically occurs at the 5-position. thieme-connect.de If the 5-position is blocked, substitution then occurs at the 4-position. thieme-connect.de For 1,2-benzisoxazole 2-oxides, nitration proceeds via simple substitution. rsc.org The regioselectivity of electrophilic aromatic substitution on nitrosoarenes, which can lead to 2,1-benzisoxazoles, shows that meta-substituted nitrosoarenes with a fluoro substituent direct the addition to the position most remote from the fluoro group. nih.gov
The 1,2-benzisoxazole scaffold can participate in cycloaddition and annulation reactions to form more complex fused heterocyclic systems. A notable example is the [3+2] cycloaddition of 1,2-benzisoxazoles with azaoxyallyl cations, which yields oxazoline derivatives. figshare.comrsc.org This reaction proceeds efficiently under mild conditions. rsc.org
Furthermore, 1,2-benzisoxazoles can be synthesized through a [3+2] cycloaddition of nitrile oxides and benzyne, a reaction that is key to forming the benzisoxazole core itself. chim.itnih.gov Annulation reactions, such as the palladium-catalyzed reaction of N-phenoxyacetamides with aldehydes, can also afford 3-substituted 1,2-benzisoxazoles. chim.it The modification of functional groups on the 1,2-benzisoxazole ring, such as the acetyl group of 7-acetyl-1,2-benzisoxazol-6-ols, followed by cyclization, provides access to pyrano[2,3-g] figshare.comrsc.orgbenzisoxazoles and furo[2,3-g] figshare.comrsc.orgbenzisoxazoles. thieme-connect.de
A summary of key cycloaddition and annulation reactions is provided below.
| Reaction Type | Reactants | Product |
| [3+2] Cycloaddition | 1,2-Benzisoxazole, Azaoxyallyl cation | Oxazoline derivative |
| [3+2] Cycloaddition | Nitrile oxide, Benzyne | 1,2-Benzisoxazole |
| Annulation | N-Phenoxyacetamide, Aldehyde | 3-Substituted 1,2-benzisoxazole |
| Annulation/Cyclization | 7-Acetyl-1,2-benzisoxazol-6-ol derivative | Pyrano[2,3-g] figshare.comrsc.orgbenzisoxazole or Furo[2,3-g] figshare.comrsc.orgbenzisoxazole |
Oxidation and Reduction Pathways
The chemical behavior of the 1,2-benzisoxazole ring system under oxidative and reductive conditions is a critical aspect of its reactivity profile. The stability of the heterocyclic ring is a key determinant in these transformations, with reduction pathways being more extensively characterized than oxidation.
Reduction Pathways
The 1,2-benzisoxazole ring is notably resistant to reductive cleavage under simple chemical reduction conditions. This stability allows for selective reduction of substituents on the benzene ring without compromising the integrity of the isoxazole moiety. For instance, nitro groups on the 1,2-benzisoxazole scaffold can be safely reduced to the corresponding amines using reagents like tin(II) chloride and hydrochloric acid, leaving the heterocyclic ring intact.
However, under specific enzymatic or potent chemical conditions, the N-O bond of the isoxazole ring can undergo reductive cleavage. This pathway is particularly relevant in the metabolic transformations of benzisoxazole-containing pharmaceutical agents. researchgate.net The proposed mechanism for this ring scission involves a two-electron reductive cleavage of the N-O bond. This reduction yields an unstable imine intermediate, which is subsequently hydrolyzed to form a phenolic ketone. researchgate.net This facile reductive cleavage is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen within the isoxazole ring. researchgate.net
Oxidation Pathways
Information regarding the direct oxidation of the 1,2-benzisoxazole ring itself is limited. The stability of the aromatic system generally renders it resistant to oxidation under standard conditions. However, related oxidative processes are known, such as the formation of 1,2-benzisoxazole 2-oxides. These N-oxides are typically synthesized through the oxidative cyclization of precursors like 2-hydroxyaryl ketoximes using oxidizing agents such as lead(IV) acetate. The formation of an N-oxide decreases the aromatic character of the 1,2-benzisoxazole ring, which may explain the greater ease of ring opening for N-oxides compared to the parent molecule.
Table of Reduction Pathways for the 1,2-Benzisoxazole Ring System
| Reduction Type | Reagents/Conditions | Product(s) | Ring Integrity | Source |
| Substituent Reduction | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | Amino-1,2-benzisoxazoles (from nitro derivatives) | Preserved | |
| Reductive Ring Cleavage | Enzymatic (e.g., P450) or potent chemical reductants | Imine intermediate, followed by hydrolysis to a phenolic ketone | Cleaved (N-O bond scission) | researchgate.net |
Iv. Theoretical and Computational Investigations of 6 Cyano 1,2 Benzisoxazole
Electronic Structure Analysis and Bonding Characteristics
The arrangement of electrons within 6-cyano-1,2-benzisoxazole governs its fundamental chemical nature. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating its electronic structure and the nuances of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netirjweb.commaterialsciencejournal.org The energies and spatial distributions of these orbitals are critical in determining the feasibility and outcome of chemical reactions. researchgate.netirjweb.com
For benzisoxazole derivatives, computational studies have shown that the HOMO is typically distributed over the benzene (B151609) ring and the heteroatoms, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is often localized on the heterocyclic ring and any electron-withdrawing substituents, marking the regions susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano group at the 6-position of the 1,2-benzisoxazole (B1199462) core is expected to significantly lower the energy of the LUMO, enhancing the molecule's electrophilic character. This makes the carbon atom of the cyano group and the adjacent carbon atoms of the benzene ring potential sites for nucleophilic addition reactions. nih.gov
Table 1: Representative Frontier Molecular Orbital (FMO) Parameters for Aromatic Nitriles and Benzisoxazole Derivatives (Illustrative)
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Benzisoxazole | -8.5 to -9.5 | -0.5 to -1.5 | 7.0 to 8.0 | DFT/B3LYP |
| Benzonitrile | -9.7 | -1.2 | 8.5 | DFT/B3LYP |
| Nitrobenzisoxazole | -9.0 to -10.0 | -2.0 to -3.0 | 6.0 to 7.0 | DFT/B3LYP |
Note: The values in this table are illustrative and based on general findings for related compounds. Specific calculations for this compound are required for precise data.
The distribution of electron density within a molecule is a key determinant of its reactivity. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions of positive and negative electrostatic potential. materialsciencejournal.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.
In this compound, the nitrogen atom of the isoxazole (B147169) ring and the oxygen atom are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or coordination with Lewis acids. The cyano group, being strongly electron-withdrawing, creates a region of positive electrostatic potential around the carbon atom of the nitrile and the adjacent ring carbons, marking them as likely sites for nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions, providing a more quantitative picture of the electron density on each atom.
Mechanistic Elucidation through Computational Chemistry
Computational chemistry plays a pivotal role in unraveling the intricate mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed understanding of how reactants are converted into products. acs.org
The synthesis of the 1,2-benzisoxazole ring system can be achieved through various methods, including the cyclization of o-hydroxyaryl oximes or the rearrangement of other heterocyclic systems. chim.it Computational studies can model these synthetic routes, identifying the transition state structures and calculating the activation energies for each step. acs.org This information is crucial for optimizing reaction conditions and understanding the factors that control the regioselectivity and stereoselectivity of the synthesis.
Rearrangements of the benzisoxazole ring, such as the conversion to benzoxazole (B165842), have also been investigated computationally. uc.ptresearchgate.net These studies often reveal complex multi-step pathways involving several intermediates and transition states. For instance, the photochemical rearrangement of 1,2-benzisoxazole to 2-cyanophenol has been shown to proceed through a vinylnitrene intermediate. uc.ptresearchgate.net The characterization of the transition states for these rearrangements provides a deeper understanding of the underlying reaction dynamics. uc.ptbeilstein-journals.org
Transition metal-catalyzed reactions are frequently employed in the synthesis and functionalization of heterocyclic compounds. researchgate.net Computational modeling has become an indispensable tool for elucidating the mechanisms of these catalytic cycles. acs.org By calculating the energies of the various intermediates and transition states in a catalytic cycle, researchers can identify the rate-determining step and understand the role of the catalyst and ligands.
For reactions involving benzisoxazole derivatives, computational studies have been used to investigate the intermediates in palladium-catalyzed cross-coupling reactions and other transformations. acs.org While specific studies on this compound are limited, the general principles derived from related systems can be applied. A typical catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination steps, each with its own set of intermediates that can be characterized computationally.
Predictive Modeling for Spectroscopic Properties
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. nih.govmedium.comschrodinger.comnmrdb.org These predictions can aid in the identification and characterization of newly synthesized compounds and provide insights into their electronic structure.
The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts with a reasonable degree of accuracy. These predictions can be invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules.
Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.govnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate the absorption spectrum. For this compound, the presence of the extended π-system and the cyano group is expected to result in characteristic absorptions in the UV region. Computational predictions can help to assign these absorption bands to specific electronic transitions within the molecule.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range | Computational Method |
| ¹H NMR | Chemical Shift (ppm) | 7.5 - 8.5 | GIAO-DFT |
| ¹³C NMR | Chemical Shift (ppm) | 110 - 160 | GIAO-DFT |
| UV-Vis | λmax (nm) | 250 - 300 | TD-DFT |
Note: The values in this table are illustrative and based on general predictions for similar aromatic systems. Specific calculations are necessary for accurate data for this compound.
Simulation of NMR, IR, and Mass Spectrometric Data
Computational methods allow for the simulation of various spectra, providing insights that complement and help interpret experimental data. These simulations are typically performed after obtaining a computationally optimized molecular geometry.
NMR Spectroscopy Simulation The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. The process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors, often using the Gauge-Including Atomic Orbitals (GIAO) method. researchgate.net These shielding values are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) that would be observed experimentally. For this compound, calculations would predict the chemical shifts for each unique proton (¹H NMR) and carbon (¹³C NMR) atom in the structure.
The predicted chemical shifts are influenced by the electron distribution in the molecule. The electron-withdrawing cyano group (-CN) is expected to deshield nearby aromatic protons and carbons, causing them to resonate at a higher chemical shift (downfield).
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents illustrative values based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level) for analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C3 | - | ~158.5 |
| H4 | ~7.8 | - |
| C4 | - | ~123.0 |
| H5 | ~7.6 | - |
| C5 | - | ~129.5 |
| C6 | - | ~110.0 |
| H7 | ~8.1 | - |
| C7 | - | ~126.0 |
| C7a | - | ~164.0 |
| C3a | - | ~121.0 |
| -CN | - | ~117.0 |
IR Spectroscopy Simulation Simulated Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can determine the frequencies and intensities of the fundamental vibrational modes. researchgate.netsemanticscholar.org These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental data. The resulting spectrum can be used to assign specific absorption bands to the corresponding molecular vibrations. For this compound, key predicted vibrations would include the characteristic stretching of the nitrile group and various vibrations of the benzisoxazole ring system.
Interactive Table 2: Predicted Principal IR Absorption Frequencies for this compound This table presents representative vibrational frequencies based on DFT calculations for similar compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description of Motion |
| C≡N stretch | ~2230 | Stretching of the carbon-nitrogen triple bond of the cyano group. |
| C=N stretch | ~1640 | Stretching of the isoxazole ring's carbon-nitrogen double bond. |
| C=C stretch | ~1610, ~1580 | Aromatic ring carbon-carbon stretching vibrations. |
| C-H stretch | ~3050-3100 | Aromatic carbon-hydrogen stretching vibrations. |
| N-O stretch | ~1250 | Stretching of the isoxazole ring's nitrogen-oxygen single bond. |
Mass Spectrometry Simulation While the direct ab initio simulation of a complete mass spectrum is highly complex, computational chemistry can be used to rationalize the fragmentation patterns observed in experimental mass spectrometry. By calculating the bond dissociation energies and the thermodynamic stability of potential radical cations and neutral fragments, researchers can predict the most likely fragmentation pathways that the molecular ion of this compound would undergo upon ionization.
Prediction of Electronic Absorption and Emission Spectra (Photophysical properties research)
The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure. These properties can be effectively predicted using TD-DFT. researchgate.netsci-hub.se These calculations provide information on the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), the oscillator strength (f) of these transitions (which relates to absorption intensity), and the molecular orbitals involved. doi.org
For this compound, the presence of the π-conjugated system and the electron-withdrawing cyano group are expected to significantly influence its electronic spectra. chemrxiv.orgnih.gov The cyano group can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially red-shifting the absorption and emission wavelengths compared to the unsubstituted 1,2-benzisoxazole.
TD-DFT calculations can predict the wavelength of maximum absorption (λₘₐₓ) for the most significant electronic transitions. Similarly, by optimizing the geometry of the first singlet excited state (S₁), the energy of the emission (fluorescence) from S₁ back to the ground state can be calculated to predict the emission spectrum.
Interactive Table 3: Predicted Electronic Absorption Properties for this compound This table presents illustrative data from TD-DFT calculations (e.g., TD-B3LYP/6-311++G(d,p)) on analogous aromatic systems.
| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~310 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~285 | > 0.1 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~250 | > 0.05 | HOMO → LUMO+1 (π → π*) |
These computational predictions are invaluable for designing molecules with specific photophysical properties and for understanding the fundamental electronic behavior of novel heterocyclic compounds. nih.gov
Modifications on the Fused Benzene Ring
The aromatic core of this compound is amenable to several substitution reactions, allowing for the introduction of a wide range of functional groups.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. pressbooks.pub In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The benzene ring's electron-rich nature, with its six π electrons, makes it susceptible to attack by electrophiles. pressbooks.pub The general mechanism involves the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. pressbooks.pubdalalinstitute.com
The presence of the cyano group, an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack. lkouniv.ac.in This deactivation means that harsher reaction conditions are often required compared to activated benzene rings. The directing effect of the cyano group must also be considered, which generally directs incoming electrophiles to the meta-position. However, the isoxazole ring itself influences the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pressbooks.pub For instance, nitration introduces a nitro group, while halogenation introduces a halogen atom. Sulfonation, a reversible reaction, can be used to introduce a sulfonic acid group, which can also serve as a blocking group to control the position of subsequent substitutions. lkouniv.ac.in Friedel-Crafts reactions, which involve the use of a Lewis acid catalyst, can introduce alkyl (alkylation) or acyl (acylation) groups. nih.gov
Nucleophilic aromatic substitution (SNA) offers a complementary approach to functionalizing the benzene ring, particularly when it is substituted with electron-withdrawing groups. byjus.com In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. byjus.com The presence of a strong electron-withdrawing group, such as a nitro group, is often necessary to activate the ring for nucleophilic attack. byjus.comd-nb.info
For this compound, the cyano group contributes to making the ring more electrophilic and thus more susceptible to nucleophilic attack, especially at positions ortho and para to it. A good leaving group, such as a halide, is also typically required on the ring for the reaction to proceed efficiently. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. byjus.com
Research has shown that various nucleophiles, including amines, alkoxides, and thiolates, can be used in SNAr reactions to introduce a diverse array of functional groups onto the aromatic ring. d-nb.info For example, the synthesis of 3-amino-1,2-benzisoxazole derivatives can be achieved through the nucleophilic aromatic substitution of a fluorous-tagged aryloxime intermediate. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Benzisoxazole Precursors
| Electrophile | Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Fluorobenzonitrile | Fluorous oxime tag | Aryloxime intermediate | THF, 95 °C, 40 min (microwave) | 96 | researchgate.net |
| 2,4-Dinitrochlorobenzene | Ethyl 2-cyanopropionate | Product 3 | SNAr1.3 enzyme | ~97 | nih.gov |
| 2,6-Dinitrochlorobenzene | Ethyl 2-cyanopropionate | - | SNAr1.3 enzyme | - | nih.gov |
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then react with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. wikipedia.org
The heteroatom of the DMG coordinates to the lithium atom of the base, facilitating the deprotonation at the adjacent ortho position. wikipedia.org Examples of effective DMGs include methoxy (B1213986), tertiary amine, and amide groups. wikipedia.org While the cyano group itself is not a classical DMG, other functional groups present on the this compound core or introduced in a preceding step could serve this purpose. For instance, a methoxy group on the benzisoxazole nucleus has been shown to direct metalation. thieme-connect.de The only reported example of direct metalation on the 1,2-benzisoxazole nucleus itself involved the lithiation of 3-aryl-6-methoxy-1,2-benzisoxazole to form the 7-lithio derivative. thieme-connect.de
Strong bases such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi) are commonly employed in DoM reactions, often in the presence of a coordinating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA). semanticscholar.orgharvard.edu
Transformations of the Cyano Group
The cyano group at the C-6 position is a versatile functional handle that can be converted into several other important functional groups.
The hydrolysis of the cyano group provides a direct route to carboxylic acids and amides, which are valuable intermediates in organic synthesis. nih.gov The reaction conditions can be controlled to favor the formation of either the amide or the carboxylic acid.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. masterorganicchemistry.com The reaction proceeds through the initial protonation of the nitrogen atom, followed by the attack of water. The resulting imidic acid tautomerizes to an amide, which can then be further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt under the reaction conditions. masterorganicchemistry.com
Base-catalyzed hydrolysis is also possible, usually by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521). This process yields a carboxylate salt, which upon acidification gives the corresponding carboxylic acid.
Table 2: General Conditions for Hydrolysis of Nitriles
| Product | Reagents | General Conditions |
|---|---|---|
| Carboxylic Acid | H2O, H+ (e.g., HCl, H2SO4) | Heating |
| Amide | H2O, H+ or OH- | Milder conditions than for carboxylic acid formation |
| Carboxylate Salt | H2O, OH- (e.g., NaOH) | Heating, followed by acidification |
The cyano group can be reduced to a primary amine, providing a key synthetic step for introducing a basic nitrogen-containing group. This transformation is valuable for creating building blocks for pharmaceuticals and other biologically active molecules.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel in the presence of hydrogen gas, is a common and effective method. Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which readily converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the amine. Sodium borohydride, a milder reducing agent, is generally not effective for the reduction of nitriles on its own but can be used in combination with other reagents.
The resulting aminomethyl group can be further functionalized, for example, through acylation or alkylation, to create a diverse range of derivatives.
Nucleophilic Additions to the Nitrile (e.g., Pinner reaction, cycloadditions)
The electron-withdrawing nature of the benzisoxazole ring system enhances the electrophilic character of the nitrile carbon, making it susceptible to nucleophilic attack.
Pinner Reaction: The Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile, can be employed to convert the 6-cyano group into an imino ester hydrochloride salt (a Pinner salt). wikipedia.orgorganic-chemistry.org This intermediate is a versatile precursor for various functional groups. While specific examples for this compound are not extensively detailed in the provided results, the general mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol. d-nb.infonih.gov Subsequent hydrolysis of the resulting imidate can yield an ester, or reaction with ammonia (B1221849) or an amine can afford an amidine. wikipedia.org The reaction conditions, such as the strength of the acid and the nature of the alcohol, can be optimized to favor the desired product. d-nb.infonih.gov Lewis acids like trimethylsilyl (B98337) triflate have also been used to promote Pinner-type reactions under milder conditions. d-nb.infonih.gov
Cycloaddition Reactions: The nitrile group of this compound can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with in situ generated nitrile oxides can lead to the formation of more complex heterocyclic systems. nih.gov While the nitrile group itself is generally a poor dienophile or enophile in Diels-Alder and ene reactions, specific activation or intramolecular arrangements can facilitate its participation in such transformations. mit.edu For example, formal [2+2+2] cycloaddition strategies have been developed for the synthesis of pyridines from nitriles, proceeding through pericyclic cascade mechanisms. mit.edu
Chemical Modifications of the Isoxazole Heterocyclic Moiety
The isoxazole ring of this compound offers multiple sites for chemical modification, allowing for the introduction of diverse substituents and the construction of novel molecular architectures.
The C-3 position of the 1,2-benzisoxazole ring is a common site for derivatization. Nucleophilic displacement of a leaving group at the C-3 position is a viable strategy. For example, 3-(bromomethyl)-1,2-benzisoxazole (B15218) can react with nucleophiles like potassium cyanide to yield the corresponding nitrile. thieme-connect.de Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully used to attach a 1,2,3-triazole moiety to the third position of a 1,2-benzisoxazole heterocycle. nih.gov This highlights the potential to introduce a wide range of functional groups at this position.
Palladium-catalyzed C-H activation and subsequent acylation at the C-3 position of isoxazoles have also been reported, demonstrating a direct method for functionalization. nih.gov
The N-O bond in the isoxazole ring is relatively weak and can be selectively cleaved under various conditions, providing a pathway to different heterocyclic systems. This cleavage can be initiated by reduction, treatment with base, or through metal-catalyzed processes. chim.itrsc.org For instance, treatment of a 3-(2-hydroxyphenyl)-isoxazole derivative with LDA can induce a tandem alkylation-cyclization, initiated by N-O bond cleavage, to form substituted benzisoxazoles. chim.it
In the presence of rhodium catalysts, 1,2-benzisoxazoles can act as a source of a nitrogen atom. The nitrogen atom can insert into a Rh-C bond, leading to the formation of new heterocyclic structures through a process that involves N-O bond cleavage. acs.org Gold-catalyzed reactions have also been shown to proceed via N-O bond fragmentation of 1,2-benzisoxazoles, leading to the formation of various annulated products. rsc.org
Synthesis of Polycyclic and Supramolecular Architectures Utilizing the this compound Scaffold
The rigid and planar structure of the this compound core makes it an attractive building block for the construction of larger, more complex molecular architectures.
The benzisoxazole moiety can be incorporated into polycyclic systems through various annulation strategies. For example, palladium-catalyzed intramolecular [4+1] annulative coupling of N-phenoxyacetamides with aldehydes provides a route to 1,2-benzisoxazoles. nih.gov This type of reaction demonstrates how the benzisoxazole ring can be formed as part of a larger polycyclic framework.
Furthermore, the this compound scaffold can be utilized in the synthesis of supramolecular structures. For instance, a resorcin chim.itarene-based self-assembled capsule has been shown to catalyze the Kemp elimination of this compound to 2-cyano-phenolate. tum.de This highlights the potential for the molecule to interact with and be transformed within well-defined supramolecular environments. The functional groups on the benzisoxazole can be modified to direct the self-assembly of complex architectures. ossila.com
Table of Mentioned Compounds
Vi. Advanced Spectroscopic Elucidation Principles and Methodologies for 6 Cyano 1,2 Benzisoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful method for the complete structural assignment of organic molecules in solution. For derivatives of 6-cyano-1,2-benzisoxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of the proton and carbon environments.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants in ¹H NMR reveal the proximity of neighboring protons.
In ¹H NMR spectra of this compound derivatives, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. nih.gov The specific chemical shifts and splitting patterns are dictated by the substitution pattern on the ring. The proton at position 7, being adjacent to the isoxazole (B147169) oxygen, often shows a distinct chemical shift.
In ¹³C NMR spectra, the carbon atom of the cyano group is characteristically found in the 115-120 ppm range. The carbons of the benzisoxazole ring system resonate in the aromatic region (approximately 110-165 ppm). The quaternary carbon C3a, where the benzene and isoxazole rings are fused, and the C7a carbon adjacent to the oxygen, typically have distinct and identifiable chemical shifts. nih.govclockss.org
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives Note: Values are approximate and can vary based on solvent and substituents.
| Atom Type | Technique | Approximate Chemical Shift (δ) in ppm | Notes |
|---|---|---|---|
| Aromatic Protons (H4, H5, H7) | ¹H NMR | 7.0 - 8.5 | Splitting patterns depend on substitution. |
| Cyano Carbon (C≡N) | ¹³C NMR | 115 - 120 | A relatively sharp signal for a quaternary carbon. |
| Aromatic Carbons | ¹³C NMR | 110 - 155 | Includes carbons C4, C5, C6, and C7. |
| Isoxazole Ring Carbons | ¹³C NMR | 150 - 165 | Includes carbons C3 and C7a. The C3 carbon is typically the most downfield. |
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. beilstein-journals.org
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds (²JHH, ³JHH). sdsu.edu For a this compound derivative, COSY is instrumental in establishing the connectivity of the protons on the benzene ring, allowing for unambiguous assignment of adjacent protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This is the primary method for assigning the ¹³C signals of protonated carbons by linking them to their already-assigned proton resonances.
Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for studying polymorphism, molecular packing, and local environments that cannot be observed in solution. While less common for routine characterization, ssNMR techniques can offer unique insights. For nitrogen-containing heterocycles like this compound, ¹³C{¹⁴N} solid-state NMR experiments can be particularly valuable. nih.gov Techniques like Resonance Echo Saturation Pulse Double Resonance (RESPDOR) can be used to create ¹⁴N-filtered ¹³C NMR spectra, which exclusively show carbon atoms covalently bonded to nitrogen. nih.gov This method could definitively confirm the C-N bonds within the isoxazole ring and the cyano group, aiding in the differentiation of isomers in the solid state. nih.govmdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent technique for identifying the presence of specific functional groups. scispace.com
The IR spectrum of a this compound derivative is dominated by absorptions from the cyano group and the benzisoxazole core.
Cyano Group (C≡N): The cyano group has a very strong and sharp characteristic absorption band due to the C≡N stretching vibration. This band appears in a relatively uncongested region of the spectrum, typically between 2210 and 2260 cm⁻¹. sapub.orglibretexts.org Its presence is a clear indicator of the nitrile functionality.
Isoxazole Ring: The 1,2-benzisoxazole (B1199462) ring system gives rise to several characteristic vibrations. These include C=N stretching, N-O stretching, and aromatic C=C stretching vibrations. The C=N stretching vibration is typically observed in the 1630-1650 cm⁻¹ region. clockss.org The N-O stretching vibration usually appears in the 1100-1200 cm⁻¹ range. rjpbcs.com The aromatic C=C stretching vibrations from the fused benzene ring produce a series of bands in the 1450-1600 cm⁻¹ region. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (C≡N) | Stretching | 2210 - 2260 | Strong, Sharp |
| Isoxazole (C=N) | Stretching | 1630 - 1650 | Medium |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium to Strong |
| Isoxazole (N-O) | Stretching | 1100 - 1200 | Medium |
| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to Weak |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with extremely high accuracy, allowing for the calculation of the elemental formula. nih.gov
Upon ionization, the molecular ion of a this compound derivative can undergo characteristic fragmentation, providing further structural evidence. The fragmentation pathways for 1,2-benzisoxazoles are often initiated by the cleavage of the weak N-O bond. researchgate.net For this compound, a plausible fragmentation pathway would involve:
Formation of the molecular ion [M]⁺•.
Cleavage of the N-O bond to form a vinylnitrene radical cation intermediate.
Subsequent rearrangement and loss of stable neutral molecules. A common loss from the 1,2-benzisoxazole core is the expulsion of carbon monoxide (CO). researchgate.net
Another likely fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, driven by the presence of the cyano group.
Tandem MS (MS/MS) experiments can be performed to isolate specific fragment ions and induce further fragmentation, helping to elucidate these complex pathways and confirm the connectivity of the original molecule. researchgate.netcit.ie
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of the precise elemental composition of the molecule. From the exact mass, a unique molecular formula can be derived, which is a critical first step in identifying an unknown compound or confirming the structure of a newly synthesized derivative.
The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers allows for the differentiation between ions of the same nominal mass but different elemental formulas. For a derivative of this compound, HRMS can definitively confirm the presence of nitrogen, oxygen, and the specific number of carbon and hydrogen atoms, as well as any other heteroatoms introduced through substitution. This capability is crucial for distinguishing between isomers and confirming the success of a chemical transformation.
Research on various 2,1-benzisoxazole derivatives demonstrates the routine application of HRMS to confirm their structures. For instance, in the synthesis of novel derivatives, the calculated exact mass for the protonated molecule [M+H]⁺ is compared against the experimentally measured value. Agreement between these values provides strong evidence for the proposed structure. arabjchem.org Similarly, HRMS data has been used to confirm the brutto formula of precursors and reaction products in the synthesis of substituted 1,2-benzisoxazoles. mdpi.comnih.gov
Below is a table representing typical HRMS data for several benzisoxazole derivatives, illustrating the high accuracy of the technique.
Table 1: Representative HRMS Data for Substituted Benzisoxazole Derivatives
| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| Benzo[c]isoxazol-3-yl-p-tolyl-methanone | C₁₅H₁₁NO₂ | [M+H]⁺ | 238.0868 | 238.0875 | arabjchem.org |
| Benzo[c]isoxazole-3-carboxylic acid phenylamide | C₁₄H₁₀N₂O₂ | [M+H]⁺ | 239.0821 | 239.0826 | arabjchem.org |
| 4-Chloro-2,1-benzisoxazole | C₇H₄ClNO | M⁺ | 152.9981 | 153.0030 | clockss.org |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion (or a protonated/adducted molecule) of a this compound derivative is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. This spectrum serves as a structural fingerprint, revealing information about the compound's functional groups and their connectivity.
For this compound derivatives, MS/MS analysis can confirm the integrity of the core heterocyclic system and identify fragmentation patterns characteristic of the nitrile group and other substituents on the benzene ring. The fragmentation of the 1,2-benzisoxazole ring itself is known to involve characteristic losses, such as the elimination of carbon monoxide (CO). oup.com The presence of the cyano (-CN) group introduces specific fragmentation possibilities, often involving the loss of HCN or related fragments. The stability of the aromatic ring and the benzisoxazole system often leads to distinct and interpretable fragmentation patterns. creative-proteomics.com
By analyzing the mass differences between the precursor ion and the major fragment ions, a fragmentation scheme can be proposed. This scheme helps to piece together the molecular structure, confirm the position of substituents, and differentiate between isomers that might yield identical HRMS data. For example, the fragmentation pattern would differ significantly between a 6-cyano and a 5-cyano derivative due to the different positions of the nitrile group relative to the fused isoxazole ring.
Table 2: Plausible MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |
|---|---|---|---|
| 145.03 [M+H]⁺ | 117.03 | CO | Loss of carbon monoxide from the isoxazole ring. |
| 145.03 [M+H]⁺ | 118.02 | HCN | Loss of hydrogen cyanide, involving the nitrile group. |
| 117.03 | 90.02 | HCN | Subsequent loss of hydrogen cyanide from the [M+H-CO]⁺ fragment. |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the most powerful method for the unambiguous determination of the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise positions of each atom in the crystal lattice. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
For derivatives of this compound, X-ray crystallography can unequivocally confirm the planar nature of the benzisoxazole ring system, the position of the cyano group, and the spatial orientation of any other substituents. thieme-connect.de This level of detail is unattainable by other spectroscopic methods and is considered the gold standard for structural proof. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the solid state.
Numerous crystal structures of substituted 1,2-benzisoxazole derivatives have been reported, providing a solid foundation for understanding the structural features of this heterocyclic system. nih.govnih.gov For example, studies on related cyanomethyl benzoxazoles have detailed the geometric parameters and intermolecular contacts that stabilize the crystal structure. nih.gov This information is critical in fields like medicinal chemistry, where the precise three-dimensional shape of a molecule dictates its interaction with biological targets.
Table 3: Representative Crystal Data for Substituted Benzisoxazole Derivatives
| Compound | Formula | Crystal System | Space Group | Key Dihedral Angle (°)* | Reference |
|---|---|---|---|---|---|
| 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole | C₁₀H₁₀ClNO | Monoclinic | P2₁/c | - | nih.gov |
| 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide | C₁₅H₁₃NO₂ | Monoclinic | P2₁/c | 1.42 (Benzene/Isoxazole) | nih.gov |
| 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole | C₁₅H₉ClN₄O | Triclinic | P-1 | - | nih.gov |
*Dihedral angle between the fused benzene and isoxazole rings is typically very small, indicating planarity.
Integration of Experimental and Computational Spectroscopic Data
The modern approach to structural elucidation involves the tight integration of experimental spectroscopic data with theoretical calculations, most notably Density Functional Theory (DFT). ijnrd.org This synergistic approach provides a more comprehensive and confident characterization of molecular structures. Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). researchgate.netbohrium.com
For a this compound derivative, a computational model of the proposed structure is first generated. DFT calculations are then performed to predict its spectroscopic signatures. These theoretical spectra are subsequently compared with the experimental data obtained from NMR, IR, and UV-Vis spectroscopy. A strong correlation between the calculated and experimental data provides powerful validation for the proposed structure. acs.org
This integrated approach is particularly valuable for:
Assigning complex spectra: Theoretical calculations can help assign specific peaks in complex NMR or IR spectra to particular atoms or vibrational modes.
Distinguishing between isomers: When experimental data is ambiguous, comparing the data to spectra predicted for different possible isomers can lead to a definitive structural assignment.
Understanding electronic properties: DFT calculations also provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and electronic transitions. researchgate.netmanipal.edu
Research on related heterocyclic systems frequently employs this combined strategy. For instance, DFT has been used to study the structures, energies, and interactions of benzisoxazoles, with results showing good agreement with experimental findings. researchgate.networldscientific.com
Table 4: Conceptual Comparison of Experimental and DFT-Calculated Data for a Benzisoxazole Derivative
| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) | Correlation |
|---|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | 7.85 | 7.81 | High |
| ¹³C NMR Chemical Shift (δ, ppm) | 118.2 (for -CN) | 117.9 | High |
| IR Frequency (cm⁻¹) | 2230 (for -C≡N stretch) | 2235 | High |
Viii. Emerging Research Frontiers and Future Perspectives
Development of Novel and Efficient Synthetic Routes
The synthesis of 1,2-benzisoxazole (B1199462) derivatives has traditionally relied on methods such as the base-catalyzed cyclization of o-hydroxy ketoximes. e-journals.in However, the demand for more efficient, atom-economical, and environmentally benign processes has spurred the development of novel synthetic strategies. For the broader class of 1,2-benzisoxazoles, recent advancements include transition-metal-catalyzed reactions, aryne chemistry, and [3+2]-cycloaddition reactions. chim.it
A particularly relevant approach for the synthesis of amino-substituted benzisoxazoles, which can be precursors or analogues to the cyano variant, involves a one-pot procedure starting from 2-halo- or 2-nitrobenzonitriles. thieme-connect.de This method proceeds through the displacement of the 2-substituent followed by a base-catalyzed intramolecular cyclization at the nitrile group. thieme-connect.de The conversion of an amino group to a cyano group is a well-established transformation in organic synthesis, suggesting a viable pathway to 6-cyano-1,2-benzisoxazole from a 6-amino precursor.
Modern synthetic methods are increasingly focusing on one-pot syntheses and the use of novel catalytic systems to improve yields and reduce reaction times. For instance, the synthesis of various benzoxazole (B165842) derivatives, a related class of heterocycles, has seen the application of diverse catalysts, including metal oxides and ionic liquids, often under microwave irradiation or solvent-free conditions to enhance the green credentials of the process. rsc.org The exploration of similar innovative catalytic systems for the direct and efficient synthesis of this compound is a key area of future research.
| Starting Material Type | General Method | Key Features |
| o-Substituted Aryl Oximes | Base-catalyzed intramolecular cyclization | Traditional and widely used method. chim.it |
| 2-Halobenzonitriles | One-pot reaction with hydroxamates | Efficient for producing 3-amino-1,2-benzisoxazoles. thieme-connect.de |
| Substituted Isoxazoles | Benzene (B151609) ring closure | Provides access from a different heterocyclic precursor. chim.it |
| Arynes and Nitrile Oxides | [3+2]-Cycloaddition | Forms C-C and C-O bonds simultaneously. chim.it |
Exploration of Unprecedented Reactivity and Transformation Pathways
The reactivity of this compound is dictated by the interplay between the benzisoxazole core and the electron-withdrawing cyano group. The 1,2-benzisoxazole ring itself is known to be reactive, possessing a weak N-O bond that makes it susceptible to ring-opening reactions. uc.pt Photochemical studies on related benzisoxazoles have shown that N-O bond cleavage can lead to the formation of reactive intermediates like vinylnitrenes, which then dictate the subsequent chemical transformations. researchgate.net
The cyano group is a versatile functional handle that can undergo a wide array of transformations. beilstein-journals.org It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. scielo.br The presence of the cyano group at the 6-position of the benzisoxazole ring is expected to influence the electronic properties of the entire molecule, potentially modulating the reactivity of the isoxazole (B147169) ring and opening up unprecedented transformation pathways.
Future research will likely focus on several key areas:
Photochemical and Thermal Reactivity: Investigating the behavior of this compound under photochemical and thermal conditions to uncover novel rearrangement and fragmentation pathways. Studies on related systems like 1,3-benzoxazole have revealed complex photoisomerization routes. uc.pt
Transformations of the Cyano Group: Exploring the rich chemistry of the nitrile functionality in the context of the benzisoxazole scaffold to synthesize a diverse library of derivatives with potentially new applications.
Ring-Opening Reactions: Delving into the cleavage of the N-O bond to generate novel intermediates that can be trapped or can rearrange to form other complex molecular architectures. The Kemp elimination, a well-studied reaction involving the base-catalyzed ring opening of benzisoxazoles to form salicylonitriles, highlights the synthetic potential of this reactivity. acs.org
Advanced Computational Design and Prediction for this compound Systems
Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method to study the geometric and electronic structures of such compounds. researchgate.net These computational approaches can provide insights into:
Molecular Properties: Calculation of parameters such as molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors (e.g., chemical potential, hardness, electrophilicity) can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net
Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of potential reactions, guiding the design of experiments and the discovery of new transformation pathways. caltech.edu For example, computational studies have been instrumental in understanding the mechanism of the Kemp elimination and in designing artificial enzymes to catalyze this reaction. nih.govnih.gov
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and electronic transitions, which are invaluable for the characterization of newly synthesized compounds. researchgate.net
A significant emerging frontier is the use of computational methods, including molecular dynamics (MD) simulations, in the de novo design of enzymes and catalysts for reactions involving benzisoxazole substrates. caltech.edunih.gov By modeling the interaction of this compound with a protein's active site, researchers can design novel biocatalysts for specific transformations.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of geometry, electronic properties, and reactivity. researchgate.net |
| Molecular Dynamics (MD) | Simulation of dynamic behavior and interactions in complex environments. caltech.edu |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of reactions in large systems like enzymes. nih.gov |
Interdisciplinary Research in Materials Science and Catalysis
The unique structural and electronic properties of this compound make it a promising candidate for applications in materials science and catalysis.
In materials science , heterocyclic compounds are integral components of functional organic materials. The combination of the rigid benzisoxazole scaffold and the polar cyano group could lead to materials with interesting photophysical or electronic properties. For instance, benzimidazole (B57391) derivatives containing a cyano group are used in materials science applications. sigmaaldrich.com The potential for this compound to act as a building block for liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials is an exciting area for future exploration.
In the field of catalysis , 1,2-benzisoxazole itself has been employed as a reactant in enantioselective copper-catalyzed reactions to produce valuable β-amino acid derivatives. mdpi.com The electronic modifications introduced by the 6-cyano group could influence the reactivity and selectivity of such catalytic transformations. Furthermore, the development of catalysts for the synthesis and transformation of this compound is a key research direction. This includes the design of both homogeneous and heterogeneous catalysts, potentially using green chemistry principles to create more sustainable chemical processes. rsc.orgscirp.org There is also emerging interest in designing artificial metalloenzymes and biocatalysts for reactions involving benzisoxazole substrates, a field where this compound could serve as a valuable probe or target molecule. acs.org
Q & A
Q. What are the common synthetic routes for preparing 6-substituted 1,2-benzisoxazole derivatives, and how can these methods be adapted for 6-cyano substitution?
- Methodological Answer : A typical approach involves condensation reactions between substituted precursors. For example, refluxing substituted aldehydes with aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid) yields benzisoxazole derivatives . For cyano substitution, nitrile-containing intermediates or cyanation reagents (e.g., DABCO-catalyzed cyanation) can be employed, as demonstrated in scalable protocols for structurally analogous compounds . Key steps include solvent optimization (e.g., DMSO/H₂O or MeCN/H₂O mixtures) and purification via column chromatography .
Q. Which analytical techniques are critical for characterizing 6-cyano-1,2-benzisoxazole and confirming its structural integrity?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C≡N stretch near 2200 cm⁻¹) . NMR (¹H/¹³C) confirms substitution patterns, with deshielded signals for the cyano group and aromatic protons .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and planarity of the benzisoxazole core, as shown in studies of chloro-substituted analogs .
Q. What in vitro and in vivo assays are used to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Anti-inflammatory Screening : COX-2 inhibition assays and carrageenan-induced paw edema models in rodents .
- Neuropharmacology : Electrophysiological studies (e.g., sodium channel blocking in seizure models) .
Advanced Research Questions
Q. How do structural modifications at the 6-position of 1,2-benzisoxazole influence bioactivity, and what is the hypothesized role of the cyano group?
- Methodological Answer : Substitution at position 6 significantly alters electronic properties and steric interactions. For example:
- 6-Fluoro analogs exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .
- 6-Cyano derivatives may enhance metabolic stability via steric hindrance of enzymatic degradation, as inferred from hydrolysis studies of related compounds (ΔrH° = -112 ± 8.4 kJ/mol in aqueous ethanol) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., COX-2) .
Q. How should researchers resolve contradictions in reported biological activities of 1,2-benzisoxazole derivatives across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., solvent, pH) to minimize variability .
- Purity Assessment : Use HPLC to confirm compound purity (>95%) and rule out dimeric impurities, as seen in paliperidone synthesis .
- Meta-Analysis : Compare datasets using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables .
Q. What strategies improve the scalability of this compound synthesis while maintaining yield and purity?
- Methodological Answer :
- Catalytic Optimization : Replace stoichiometric reagents with catalysts (e.g., DABCO in cyanation reactions) to reduce waste .
- Solvent Engineering : Use MeCN/H₂O mixtures for efficient product isolation via precipitation .
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time .
Q. How can computational methods guide the design of this compound derivatives with tailored properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABAₐ receptors) to predict binding stability .
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What are the key degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Hydrolysis Studies : Monitor stability in aqueous buffers (pH 1–10) at 37°C using LC-MS. The cyano group may undergo slow hydrolysis to carboxamides, as observed in related nitriles .
- Photodegradation : Expose to UV light (254 nm) and analyze by HPLC for byproduct formation .
Q. How can this compound be integrated into interdisciplinary research (e.g., chemical biology or materials science)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
